molecular formula C12H14F3N B598040 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203685-19-1

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B598040
CAS RN: 1203685-19-1
M. Wt: 229.246
InChI Key: ADVQKHHDRNBNEM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, also known as Ro 15-4513, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family and has been found to have a range of biochemical and physiological effects, making it an interesting target for further investigation.

Scientific Research Applications

Therapeutic Applications

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, as part of the tetrahydroisoquinoline (THIQ) family, has been explored for its various therapeutic potentials. THIQ derivatives have been extensively synthesized for their pharmacological activities, showcasing notable successes in drug discovery, particularly in the fields of cancer and central nervous system (CNS) disorders. These compounds have demonstrated promising candidates for infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, among others, and might be developed into novel classes of drugs with unique mechanisms of action (Singh & Shah, 2017).

Organic Light-Emitting Diodes (OLEDs)

Another significant application area is in the development of organic light-emitting diodes (OLEDs). Materials based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) platform, which share structural similarities with tetrahydroisoquinoline derivatives, have been investigated for their potential in OLEDs. These studies have advanced our understanding of structural design and synthesis for application in OLED devices, marking a significant contribution to the field of organic electronics and photonics (Squeo & Pasini, 2020).

Anticancer Drug Design

The role of tetrahydroisoquinolines in anticancer drug design is particularly noteworthy. These compounds serve as a critical scaffold for the development of novel anticancer agents. The diverse pharmacological properties and synthetic versatility of THIQ derivatives have been harnessed to produce analogs targeting various molecular mechanisms in cancer pathology. This versatility underscores the scaffold's potential in the synthesis of inhibitors or modulators for relevant anticancer targets, emphasizing its significance in the ongoing quest for more effective cancer therapeutics (Danao et al., 2021).

properties

IUPAC Name

4,4-dimethyl-8-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-9(11)4-3-5-10(8)12(13,14)15/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVQKHHDRNBNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744851
Record name 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203685-19-1
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-8-(trifluoromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203685-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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